2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

Catalog No.
S6519804
CAS No.
376588-51-1
M.F
C25H23NO4
M. Wt
401.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3...

CAS Number

376588-51-1

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5

Peptide Synthesis:

Fmoc-L-3-Methylphenylalanine is a valuable building block for the construction of peptides containing the 3-methylphenylalanine (3-Mph) amino acid residue. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in solid-phase peptide synthesis (SPPS) . During SPPS, amino acids are attached one by one to a solid support, with their reactive amine groups temporarily protected by removable groups like Fmoc. Fmoc-L-3-Methylphenylalanine incorporates the 3-Mph residue into the peptide chain while the Fmoc group safeguards the amine functionality for subsequent coupling reactions with other amino acids. Once the peptide sequence is complete, the Fmoc groups are selectively cleaved, allowing the final deprotection and release of the synthesized peptide .

The 3-methyl group on the phenyl ring of Fmoc-L-3-Methylphenylalanine introduces steric hindrance and potentially altered hydrophobicity compared to L-phenylalanine. This can be exploited to modulate the conformation, activity, and stability of peptides containing this amino acid []. For instance, Fmoc-L-3-Methylphenylalanine has been used to synthesize peptide inhibitors of enzymes with improved potency and selectivity [].

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as 2-((9H-fluoren-9-ylmethoxy)carbonylamino)-3-(3-methylphenyl)propanoic acid, is an amino acid derivative characterized by its complex structure featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its potential applications in peptide synthesis and as a building block in pharmaceutical research. The molecular formula is C25H23NO4C_{25}H_{23}NO_{4} with a molecular weight of 417.45 g/mol. It is often utilized in the synthesis of peptides due to the stability and versatility provided by the Fmoc group.

Typical of amino acids, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions (e.g., using piperidine) to yield the free amine, which can further participate in peptide synthesis or other reactions.
  • Acid-Base Reactions: As a carboxylic acid, it can undergo neutralization with bases to form salts.

While specific biological activity data for this compound may not be extensively documented, derivatives of amino acids like this one are often studied for their roles in biological systems. Compounds containing the Fmoc group are typically used in drug development and research due to their ability to mimic natural amino acids and their potential interactions with biological targets.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid generally involves several key steps:

  • Protection of Amino Group: The amino group of 3-methylphenylpropanoic acid is protected using the fluorenylmethoxycarbonyl group.
  • Coupling Reaction: The protected amino acid is coupled with another amino acid or a suitable carboxylic acid using standard peptide coupling reagents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the desired product.

This compound finds applications primarily in:

  • Peptide Synthesis: Due to its structure and functional groups, it serves as a building block for synthesizing peptides.
  • Drug Development: Its derivatives may exhibit pharmacological properties, making them candidates for further drug development studies.
  • Chemical Biology: Used in research settings to study protein interactions and modifications.

Similar compounds include various derivatives of amino acids that contain the fluorenylmethoxycarbonyl protecting group or similar structural features. Here are some comparable compounds:

Compound NameCAS NumberSimilarity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid198560-68-80.99
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid917099-04-80.99
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid27614710.98
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid352351-63-40.97

Uniqueness

The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid lies in its specific substitution pattern on the aromatic ring and its unique combination of functional groups that facilitate its role as a versatile building block in peptide synthesis while maintaining stability during

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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